1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 325812-69-9
VCID: VC21368684
InChI: InChI=1S/C17H18Cl2N2O2S/c1-13-15(18)7-8-16(17(13)19)24(22,23)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
SMILES: CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl
Molecular Formula: C17H18Cl2N2O2S
Molecular Weight: 385.3g/mol

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine

CAS No.: 325812-69-9

Cat. No.: VC21368684

Molecular Formula: C17H18Cl2N2O2S

Molecular Weight: 385.3g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine - 325812-69-9

Specification

CAS No. 325812-69-9
Molecular Formula C17H18Cl2N2O2S
Molecular Weight 385.3g/mol
IUPAC Name 1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-phenylpiperazine
Standard InChI InChI=1S/C17H18Cl2N2O2S/c1-13-15(18)7-8-16(17(13)19)24(22,23)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Standard InChI Key NGJKKQOYOQSSBO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl
Canonical SMILES CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structure

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine is identified by CAS Number 325812-69-9 and possesses a molecular formula of C₁₇H₁₈Cl₂N₂O₂S, corresponding to a molecular weight of 385.3 g/mol. The compound features several key structural components that define its chemical reactivity and potential biological activity.

Structural Components

The molecule consists of three main structural units:

  • A 2,4-dichloro-3-methylbenzenesulfonyl group

  • A piperazine ring serving as a central linking unit

  • A phenyl group attached to the piperazine ring

This arrangement creates a molecule with distinct regions of hydrophobicity and hydrophilicity, which may influence its solubility profile and interactions with biological targets.

Key Functional Groups

The primary functional groups present in the compound include:

Functional GroupPositionPotential Role
Sulfonyl (SO₂)Connecting benzenesulfonyl to piperazineHydrogen bond acceptor, enhances water solubility
Chlorine atoms2,4-positions of benzene ringElectron-withdrawing, modifies reactivity
Methyl group3-position of benzene ringElectron-donating, affects electron distribution
Piperazine ringCentral structural elementProvides basic nitrogen, potential H-bond acceptor
Phenyl groupAttached to piperazineContributes hydrophobicity, π-π interactions

The standard IUPAC name for this compound is 1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-phenylpiperazine, with the InChI identifier providing a standardized digital representation of its structure.

Physicochemical Properties

The physicochemical properties of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine significantly influence its behavior in chemical reactions, biological systems, and formulation processes.

Physical State and Appearance

Based on similar sulfonamide derivatives, 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine likely exists as a crystalline solid at room temperature. The presence of aromatic rings and sulfonyl groups typically results in a compound with a relatively high melting point.

Solvent TypeExpected Solubility
WaterLimited solubility due to hydrophobic aromatic rings
Organic solvents (DMF, DMSO)Good solubility due to polar and non-polar regions
Alcohols (methanol, ethanol)Moderate solubility
Chlorinated solvents (DCM, chloroform)Good solubility

The sulfonyl group contributes to potential hydrogen bonding interactions, which may enhance solubility in protic solvents despite the hydrophobic nature of the aromatic regions.

Stability Considerations

The compound's stability is likely influenced by several structural features:

  • The electron-withdrawing chlorine atoms may increase susceptibility to nucleophilic attack

  • The methyl group provides some steric hindrance around the 3-position

  • The sulfonamide linkage is generally stable under physiological conditions but may hydrolyze under strongly acidic or basic conditions

Synthetic MethodKey ReagentsPotential Advantages
Microwave-assisted synthesisBase (e.g., triethylamine), polar solventReduced reaction time, improved yield
Phase-transfer catalysisQuaternary ammonium salt, two-phase systemMilder reaction conditions
Solid-phase synthesisPolymer-supported reagentsEasier purification, automation potential

Key Reaction Conditions

Critical parameters for successful synthesis likely include:

  • Temperature control to prevent side reactions or decomposition

  • Base selection to neutralize HCl generated during the reaction

  • Solvent choice to ensure solubility of starting materials and product

  • Reaction time optimization to maximize yield while minimizing impurities

Similar sulfonamide preparations typically employ bases such as pyridine, triethylamine, or inorganic bases like potassium carbonate .

Potential ActivityStructural BasisComparable Compounds
Receptor modulationPhenylpiperazine moietyPhenylpiperazine derivatives are known for interacting with serotonin and dopamine receptors
Enzyme inhibitionSulfonamide functionalitySulfonamides are established enzyme inhibitors, particularly of carbonic anhydrase
Antimicrobial activityDichloro-substituted aromatic ringChlorinated aromatic compounds often display antimicrobial properties
Anti-inflammatory effectsCombined electronic effects of substituentsMany sulfonamides demonstrate anti-inflammatory activity

Structure-Activity Relationship Considerations

Several structural features may contribute to this compound's biological activity:

Pharmaceutical Relevance

Compounds with similar structural elements have demonstrated relevance in several therapeutic areas:

  • Central nervous system disorders (through interaction with neurotransmitter receptors)

  • Antimicrobial applications (particularly for sulfonamide derivatives)

  • Anti-inflammatory and analgesic applications

  • Enzyme inhibition for various disease states

The piperazine ring, in particular, is a common structural element in pharmaceuticals due to its ability to improve pharmacokinetic properties and modulate receptor binding .

Analytical Characterization

Proper characterization of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

NucleusExpected Chemical Shifts (ppm)Assignment
¹H NMR7.0-8.0Aromatic protons (benzenesulfonyl and phenyl)
¹H NMR2.3-2.5Methyl protons
¹H NMR2.5-3.5Piperazine protons
¹³C NMR125-140Aromatic carbons
¹³C NMR45-50Piperazine carbons
¹³C NMR15-20Methyl carbon

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z = 385 (corresponding to M⁺)

  • Characteristic fragmentation patterns including loss of SO₂ and cleavage of the piperazine ring

Infrared Spectroscopy

Key IR absorption bands would likely include:

Wavenumber (cm⁻¹)Assignment
1320-1350 and 1140-1170S=O stretching (asymmetric and symmetric)
3000-3100Aromatic C-H stretching
2850-2950Aliphatic C-H stretching (methyl and piperazine)
1450-1600Aromatic C=C stretching
750-850C-Cl stretching

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for purity determination and quality control of this compound. A typical HPLC method might employ:

  • Reversed-phase column (C18)

  • Mobile phase consisting of acetonitrile/water mixture with buffer

  • UV detection at 254 nm (due to aromatic absorption)

  • Retention time dependent on specific method conditions

Research Applications and Current Studies

The unique structural features of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine make it potentially valuable in various research contexts.

Medicinal Chemistry Applications

This compound may serve as:

  • A lead structure for developing new therapeutic agents

  • A pharmacological tool for studying receptor-ligand interactions

  • An intermediate in the synthesis of more complex drug candidates

The phenylpiperazine moiety, in particular, has been extensively studied in the context of central nervous system agents, with numerous derivatives showing affinity for serotonin, dopamine, and adrenergic receptors .

Comparative Analysis with Related Compounds

Comparison with structurally related compounds provides insight into the potential significance of this specific molecular arrangement:

Related CompoundStructural DifferencePotential Impact on Activity
1-(4-Methylbenzenesulfonyl)-3-phenylpiperazine Lacks chloro substituents, has different methyl positionAltered electronic properties, different binding profile
1-(4-(Methylsulfonyl)phenyl)piperazine Different substitution pattern on sulfonyl ringModified receptor selectivity, different pharmacokinetics
1-Phenylpiperazine derivatives without sulfonamide linkageAbsence of sulfonyl groupReduced molecular weight, different solubility and binding profile

Synthetic Utility

Beyond its potential biological applications, the compound may serve as a valuable building block in organic synthesis, particularly for creating libraries of compounds for structure-activity relationship studies. The piperazine ring provides opportunities for further functionalization at the unsubstituted nitrogen, while the aromatic rings offer positions for additional modifications .

Safety AspectRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety glasses, lab coat
VentilationUse in a well-ventilated area or fume hood
StorageStore in tightly closed container in cool, dry place
DisposalFollow local regulations for chemical waste disposal
Fire hazardsKeep away from ignition sources; use appropriate extinguishing media in case of fire

Similar compounds with sulfonyl chloride groups can cause burns to skin and eyes, so particular care should be taken during synthesis and handling .

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